N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
説明
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a benzothiazole-derived acetamide featuring a fused 6,7-dihydro-[1,4]dioxino ring system. The 3-methoxyphenylacetamide side chain introduces lipophilicity and electron-donating properties, which may influence target binding and pharmacokinetics.
特性
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-22-12-4-2-3-11(7-12)8-17(21)20-18-19-13-9-14-15(10-16(13)25-18)24-6-5-23-14/h2-4,7,9-10H,5-6,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOIYADSNYFADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The dioxin ring can be introduced via an oxidative cyclization reaction. The final step usually involves the acylation of the intermediate with 3-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography might be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.
作用機序
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The biochemical pathways that are affected by the compound’s action, which could include signaling pathways, metabolic pathways, or gene expression.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs identified in the evidence:
*Molecular formulas and weights for some compounds are calculated based on structural analysis.
Key Observations:
Substituent Positional Effects: The target compound’s 3-methoxyphenyl group (vs. 4-methoxyphenylsulfonyl in ) may enhance binding to hydrophobic pockets due to steric and electronic differences. Trifluoromethyl substitution in improves metabolic stability and lipophilicity, but the absence of the dioxino ring may reduce conformational rigidity, affecting target selectivity .
Core Structure Variations: The dioxino-benzothiazole core in the target compound and offers fused-ring rigidity, which may stabilize binding to planar active sites (e.g., ATP pockets in kinases). In contrast, the dioxino-quinoline core in targets BCR-ABL kinases but lacks benzothiazole’s sulfur-mediated interactions .
Salt and Solubility Modifications: The dimethylaminoethyl-substituted analog in forms a hydrochloride salt, enhancing aqueous solubility and bioavailability compared to neutral acetamides like the target compound .
Structure-Activity Relationship (SAR) Insights
- Methoxy Position : 3-Methoxy (target compound) vs. 4-methoxy () or 2-methoxy (as in other derivatives) alters electron density and steric bulk. 3-Substitution may optimize π-π stacking with aromatic residues in targets.
- Acetamide Linker : Present in all analogs, this group facilitates hydrogen bonding with kinase backbones. Modifications (e.g., sulfonyl in , sulfanyl in ) alter electron distribution and binding affinity.
- Dioxino Ring: Unique to the target compound and , this moiety may confer preorganized geometry for target engagement, unlike the linear benzothiazole in .
Patent and Therapeutic Implications
- The trifluoromethylbenzothiazole derivatives in are patented as kinase inhibitors, suggesting that the target compound’s dioxino-benzothiazole core could offer patentable novelty in similar applications.
- Dioxino-quinoline derivatives in demonstrate the therapeutic relevance of dioxino rings in oncology, supporting further exploration of the target compound in cancer research.
生物活性
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a benzothiazole ring fused with a dioxin ring. The unique arrangement of these rings contributes to its chemical reactivity and biological activity.
Chemical Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol
IUPAC Name: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and receptor functions that are crucial in several biochemical pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Modulation: It can interact with receptors that regulate cellular growth and apoptosis, contributing to its potential anticancer properties.
Anticancer Activity
Research indicates that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 7.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogens. Its effectiveness varies depending on the type of microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
Study 1: Antitumor Activity
In a study published in Molecules, researchers evaluated the antiproliferative effects of the compound on human cancer cell lines using the Sulforhodamine B assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer types, particularly showing strong efficacy against HeLa cells with an IC50 value of 5 µM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found to induce apoptosis through activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway in MCF-7 cells. This suggests potential for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
